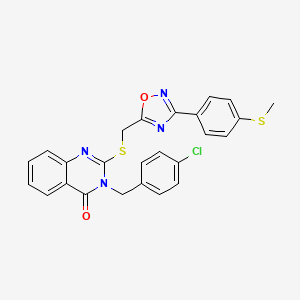

3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core. Key structural elements include:

Actividad Biológica

The compound 3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a chlorobenzyl moiety and a methylthio group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazolinone derivatives. For instance, a related study synthesized various quinazolinone derivatives and tested them against a range of bacteria and fungi using the paper disc diffusion method. The minimum inhibitory concentrations (MICs) were determined for several compounds against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. Some derivatives exhibited significant antimicrobial activity comparable to standard antibiotics such as Penicillin-G and Fluconazole .

| Microorganism | Compound Tested | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3-(4-chlorobenzyl)... | 12.5 |

| Escherichia coli | 3-(4-chlorobenzyl)... | 25 |

| Candida albicans | 3-(4-chlorobenzyl)... | 15 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been explored. In vitro studies indicated that certain derivatives showed antiproliferative effects against various cancer cell lines. For example, compounds demonstrated IC50 values ranging from 14.4 µM to over 750 µM against different cancer types, indicating varying degrees of potency .

| Cancer Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 3-(4-chlorobenzyl)... | 53 |

| HeLa (Cervical Cancer) | 3-(4-chlorobenzyl)... | 40 |

| A549 (Lung Cancer) | 3-(4-chlorobenzyl)... | >100 |

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes. Notably, it was tested against α-glucosidase, an enzyme involved in carbohydrate metabolism. The derivatives exhibited a range of inhibitory activities with IC50 values showing promising potential for the development of antidiabetic agents .

Case Studies

- Antimicrobial Study : A series of quinazolinone derivatives were synthesized and screened for antimicrobial activity against common pathogens. The study found that certain modifications in the structure significantly enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa.

- Anticancer Evaluation : A comprehensive evaluation of various quinazolinone derivatives revealed that substitutions at specific positions on the quinazolinone ring could dramatically alter their cytotoxic profiles against cancer cell lines.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits notable biological activities, primarily in the following areas:

Anticancer Properties

Studies have shown that derivatives of quinazolinone, including this compound, possess significant antiproliferative effects against various cancer cell lines. The mechanisms through which these compounds exert their effects include:

- Inhibition of Kinases : The compound may interact with key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation.

- Histone Deacetylase Inhibition : Quinazolinones have been reported to inhibit histone deacetylases (HDACs), which can alter gene expression and induce apoptosis in cancer cells.

- Oxidative Stress Induction : The presence of specific functional groups may enhance the ability of the compound to induce oxidative stress within cancer cells, contributing to its cytotoxicity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing oxadiazole and quinazolinone rings are known for their ability to inhibit bacterial growth and exhibit antifungal activity. This makes them valuable in developing new antibiotics.

Case Studies

Several studies have documented the biological activity of similar compounds:

- A study focused on quinazolinone derivatives highlighted their effectiveness against non-small cell lung cancer (NSCLC), demonstrating IC50 values comparable to established anticancer agents.

- Another investigation into quinazolinone modifications revealed enhanced HDAC inhibitory activity correlating with increased antiproliferative effects in vitro.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and how can reaction efficiency be improved?

- Methodology : Multi-step synthesis typically involves coupling the quinazolinone core with functionalized oxadiazole and benzyl groups. Key steps include:

- Microwave-assisted synthesis to enhance reaction rates and yields (reduces time from hours to minutes) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid recrystallization .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) facilitate thioether bond formation between the quinazolinone and oxadiazole moieties .

- Monitoring : Reaction progress tracked via TLC (Rf value analysis) and HPLC (purity >95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural integrity?

- Key Techniques :

- IR Spectroscopy : Confirms presence of thioether (C-S, ~600–700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio group at δ ~2.5 ppm) and aromatic ring substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 2 ppm) .

Q. How do structure-activity relationships (SAR) guide modifications of the quinazolinone scaffold for enhanced bioactivity?

- SAR Insights :

- Oxadiazole substitution : Electron-withdrawing groups (e.g., methylthio) improve metabolic stability and target binding .

- Benzyl position : 4-Chlorobenzyl enhances lipophilicity, aiding membrane permeability in cellular assays .

- Experimental Validation : Comparative assays using analogs with varying substituents (e.g., fluorophenyl vs. chlorobenzyl) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Data Discrepancy Analysis :

- Assay Variability : Differences in cell line sensitivity (e.g., IC50 values in HeLa vs. HepG2) require standardized protocols (e.g., MTT assay conditions) .

- Solubility Effects : Poor aqueous solubility may lead to false negatives; use of DMSO carriers at <0.1% v/v is critical .

- Statistical Validation : Multivariate analysis (e.g., PCA) to isolate structural features driving activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking :

- Target Selection : Enzymes like EGFR or PARP are prioritized due to quinazolinone’s known inhibitory roles .

- Docking Workflow :

Prepare ligand (compound) and receptor (target PDB ID: e.g., 1M17) structures.

Use AutoDock Vina for binding affinity estimation (ΔG ≤ -8 kcal/mol suggests strong interaction) .

- Validation : Compare docking results with surface plasmon resonance (SPR) binding data .

Q. What advanced synthetic modifications can improve the compound’s pharmacokinetic profile?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance oral bioavailability .

- Metabolic Stability : Replace methylthio with trifluoromethyl to reduce CYP450-mediated oxidation .

- In Vivo Testing : Pharmacokinetic studies in rodent models to measure t½, Cmax, and AUC .

Q. How do tautomeric equilibria or stereochemical factors influence the compound’s reactivity and bioactivity?

- Tautomer Analysis :

- Thione-thiol equilibria in the oxadiazole moiety alter electron density, affecting nucleophilic reactivity .

- Characterization : UV-Vis spectroscopy (λmax shifts) and X-ray crystallography .

- Stereochemical Impact : Chiral HPLC separates enantiomers; bioactivity assays identify active forms .

Q. Methodological Notes

- Contradictory Evidence : Discrepancies in optimal solvents (methanol vs. DMF) suggest context-dependent optimization; iterative Design of Experiments (DoE) is recommended .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and properties are influenced by substituents on the quinazolinone core and oxadiazole ring. Below is a comparison with structurally related compounds:

Key Observations :

- Oxadiazole vs.

- Substituent Effects: Methylthio (SCH₃): The methylthio group in the target compound offers moderate lipophilicity and electron-donating effects, balancing solubility and receptor affinity. Chloro (Cl): Chlorine substituents (e.g., in ) enhance electrophilicity, which may improve interactions with nucleophilic residues in enzymes .

Comparison of Yields :

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVOZOZWZPWTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.